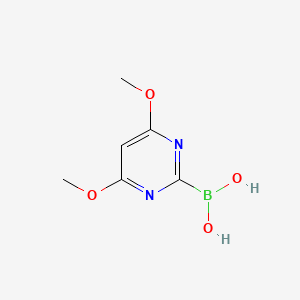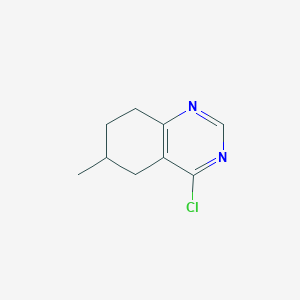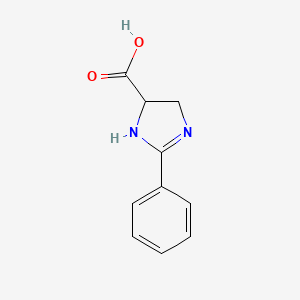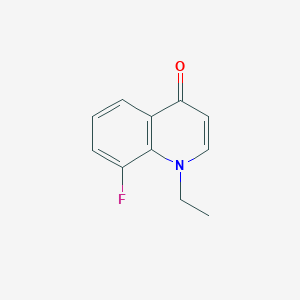
1-Ethyl-8-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-8-fluoroquinolin-4(1H)-one is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives are often used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-8-fluoroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 8th position.
Ethylation: The final step involves the ethylation at the 1st position.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitric acid, and other electrophiles.
Major Products
The major products depend on the type of reaction. For example, oxidation yields quinoline N-oxide, while reduction yields the corresponding alcohol.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-8-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 1-Ethyl-8-fluoroquinolin-4(1H)-one.
8-Fluoroquinoline: Similar structure but lacks the ethyl group.
1-Ethylquinoline: Similar structure but lacks the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the ethyl and fluorine substituents, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
1-ethyl-8-fluoroquinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3 |
InChI Key |
DXCVKRVXCGYEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=C1C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)

![4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B11908393.png)
![2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]](/img/structure/B11908396.png)
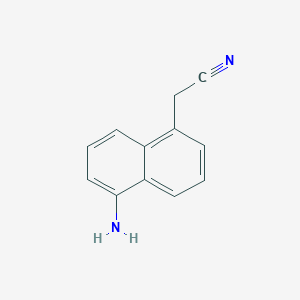
![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)
